molecular formula C14H15N B093827 2-(4-Biphenyl)ethylamine CAS No. 17027-51-9

2-(4-Biphenyl)ethylamine

Cat. No.: B093827
CAS No.: 17027-51-9
M. Wt: 197.27 g/mol
InChI Key: WHPLBPSDTIZFSX-UHFFFAOYSA-N
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Description

2-(4-Biphenyl)ethylamine is an organic compound with the molecular formula C14H15N It consists of a biphenyl group attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Biphenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile or the reduction and hydrolysis of phthalimido-ketones . The nitriles are typically obtained from the corresponding amides. Another method involves the alkylation of ammonia with a biphenyl-substituted haloalkane under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using sodium borohydride or other reducing agents. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Biphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

2-(4-Biphenyl)ethylamine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine
  • 2-(2-Naphthyl)ethylamine
  • 4-Phenylbenzylamine

Comparison: 2-(4-Biphenyl)ethylamine is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Biological Activity

Overview

2-(4-Biphenyl)ethylamine, with the molecular formula C14H15N, is an organic compound characterized by a biphenyl group linked to an ethylamine chain. This compound has garnered attention in scientific research for its potential biological activities, particularly regarding its effects on the central nervous system (CNS) and cardiovascular system. The following sections delve into its biological activity, mechanisms of action, and related research findings.

Central Nervous System Effects

Research indicates that this compound interacts with various neurotransmitter systems in the CNS. Its structure allows it to bind to specific receptors, influencing neurotransmitter release and uptake. This interaction suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of this compound can modulate opioid receptor activity, highlighting its relevance in pain management and addiction therapy .

Cardiovascular Implications

The compound's influence extends to cardiovascular health. Preliminary studies suggest that this compound may affect vascular smooth muscle contraction and endothelial function. These effects are critical for understanding its role in cardiovascular diseases and could lead to the development of new therapeutic agents targeting heart conditions.

The mechanism of action for this compound primarily involves its binding affinity to specific receptors in the CNS. It is believed to act as a partial agonist at certain opioid receptors, which can modulate pain perception and emotional responses. Additionally, the biphenyl structure contributes to its unique binding properties compared to other similar compounds, enhancing its biological activity profile .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

CompoundStructure TypeCNS ActivityCardiovascular Effects
This compound Biphenyl + EthylamineYesYes
2-(4-Chlorophenyl)ethylamine Chlorophenyl + EthylamineModerateLimited
4-Phenylbenzylamine Phenyl + BenzylLimitedNo

This comparison illustrates that this compound exhibits significant CNS activity and cardiovascular effects, making it a valuable candidate for further research .

Study 1: Opioid Receptor Modulation

A study investigated the interactions of this compound with δ-opioid receptors. The findings revealed that it acts as a selective agonist, suggesting potential applications in pain relief therapies. The structure allowed for enhanced binding affinity compared to traditional opioid agonists .

Study 2: Cardiovascular Impact Assessment

In another study focusing on cardiovascular implications, researchers evaluated the effects of this compound on rat models. Results indicated a significant reduction in blood pressure and improved endothelial function, suggesting therapeutic potential for hypertension management.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider safety profiles. Toxicological assessments indicate that high doses may lead to adverse effects, including irritation and potential genotoxicity. Ongoing studies aim to establish safe dosage levels for therapeutic applications.

Properties

IUPAC Name

2-(4-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPLBPSDTIZFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274846
Record name 2-(4-Biphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-51-9
Record name [1,1′-Biphenyl]-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17027-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Biphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Biphenyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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